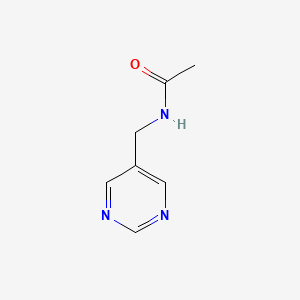

N-(Pyrimidin-5-ylmethyl)acetamide

Description

Significance of the Pyrimidine (B1678525) Scaffold in Chemical Biology and Medicinal Chemistry

The pyrimidine nucleus is a cornerstone of medicinal chemistry and chemical biology, largely because it is a fundamental component of life. nih.govnih.gov This six-membered aromatic heterocycle, containing two nitrogen atoms at positions 1 and 3, forms the core structure of the nucleobases cytosine, thymine, and uracil (B121893), which are integral to the structure of DNA and RNA. nih.govresearchgate.net Its natural prevalence has made it a "privileged scaffold" in drug discovery, meaning it can interact with a wide range of biological targets to elicit desired therapeutic effects. nih.gov

The synthetic versatility of the pyrimidine ring allows for the creation of a multitude of derivatives with diverse pharmacological profiles. researchtrend.net Researchers have successfully developed pyrimidine-based compounds to act as various therapeutic agents. Because these structures are endogenous components of the body, pyrimidine derivatives can readily interact with enzymes and other cellular biocomponents. nih.gov

Table 1: Documented Biological Activities of Pyrimidine Derivatives

| Biological Activity | Description |

|---|---|

| Anticancer | Derivatives like 5-fluorouracil (B62378) interfere with DNA synthesis and are used as antimetabolites in cancer chemotherapy. wisdomlib.orggsconlinepress.com |

| Antimicrobial | The pyrimidine core is found in antibacterial, antifungal, and antiviral drugs. orientjchem.orgorientjchem.org For example, Flucytosine is an antifungal agent. wisdomlib.org |

| Anti-inflammatory | Certain pyrimidine derivatives have shown potent anti-inflammatory effects, in some cases superior to conventional drugs. wisdomlib.org |

| Antiviral | The pyrimidine analogue Broxuridine is an example of a pyrimidine-based antiviral agent. orientjchem.org |

| Cardiovascular | Derivatives have been developed as agents to treat cardiovascular conditions. orientjchem.org |

| CNS Agents | Compounds like the sedative Zaleplon feature a fused pyrimidine ring system (pyrazolo[1,5-a]pyrimidine). rsc.org |

The position and nature of substituents on the pyrimidine ring greatly influence its biological activity, allowing for fine-tuning of its therapeutic properties. nih.gov This has led to a continuous exploration of new pyrimidine-based molecules for a wide array of diseases. nih.gov

Role of Acetamide (B32628) Moiety in Functional Compound Design

The acetamide group (CH₃CONH₂) is a simple yet functionally significant moiety in medicinal chemistry. nih.gov As the simplest amide derived from acetic acid, its small size and ability to act as both a hydrogen bond donor and acceptor make it a valuable functional group in drug design. patsnap.comwikipedia.org

The inclusion of an acetamide moiety can influence a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for its pharmacokinetic profile. archivepp.com It is a common feature in many clinically prescribed drugs, contributing to a wide range of therapeutic actions, including anti-infective, anticonvulsant, and analgesic effects. mdpi.com

In drug design, the acetamide group often serves as a key structural element for interacting with biological targets. patsnap.com The nitrogen and carbonyl oxygen can form crucial hydrogen bonds with amino acid residues in the active sites of enzymes or receptors, anchoring the molecule and contributing to its inhibitory or agonistic activity. archivepp.com Furthermore, acetamide derivatives are frequently used in prodrug strategies, where the amide bond can be designed for enzymatic cleavage in vivo to release the active drug, thereby improving its delivery or pharmacokinetic parameters. archivepp.com

Historical Context of N-(Pyrimidin-5-ylmethyl)acetamide and Related Structural Motifs in Research

The history of pyrimidine research dates back to the late 18th and 19th centuries with the isolation of compounds like alloxan (B1665706) and the constituents of nucleic acids. researchgate.netresearchtrend.net A pivotal moment came in 1948 when George Hitchings observed that interfering with nucleic acid biosynthesis could inhibit the growth of pathogens, a discovery that paved the way for the development of numerous 2,4-diaminopyrimidine (B92962) drugs. researchgate.net This established the pyrimidine scaffold as a critical pharmacophore.

Research into 5-substituted pyrimidines, the family to which this compound belongs, has yielded compounds with diverse biological activities. For instance, early studies on uracil derivatives explored their potential as anti-inflammatory and analgesic agents. nih.gov Over the decades, research has expanded to investigate 5-substituted pyrimidines for a multitude of applications. A notable example is the development of pyrimidine-5-carbonitrile derivatives, which have been explored for a wide spectrum of activities, including anticancer and antimicrobial effects. ekb.eg The synthesis of related structures, such as N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, was reported decades ago, highlighting the long-standing interest in modifying the pyrimidine core for medicinal applications. cardiff.ac.uk

Overview of Current Research Landscape Pertaining to this compound

While published studies focusing specifically on this compound are not abundant, the current research landscape for its structural analogues is vibrant and diverse. smolecule.com Contemporary research continues to leverage the pyrimidine scaffold to address modern therapeutic challenges, particularly in oncology and infectious diseases.

Recent efforts have focused on designing pyrimidine derivatives as highly specific enzyme inhibitors. For example, researchers are actively developing new generations of pyrimidine-based tyrosine kinase inhibitors (TKIs) to overcome drug resistance in cancer treatment, such as those targeting the EGFRC797S mutation in non-small cell lung cancer. nih.gov

The investigation of 5-substituted pyrimidines remains a fertile area of research. Studies have explored analogues for various targets:

GPR119 Agonists: 5-Nitropyrimidine analogues have been synthesized and evaluated as agonists for G protein-coupled receptor 119, a target for type 2 diabetes. nih.gov

Biosynthesis Inhibitors: In agricultural science, 5-substituted pyrimidine derivatives have been identified as potent inhibitors of brassinosteroid biosynthesis, acting as plant growth regulators. nih.gov

The synthesis of pyrimidine derivatives continues to evolve, with new methodologies being developed to create complex molecular architectures. ijper.org Molecular docking and simulation studies are now routinely used to predict how these compounds bind to their targets, guiding the design of more potent and selective molecules. nih.gov Although this compound itself is primarily a building block, the active research into its core motifs suggests that its potential as a lead structure or synthetic intermediate remains high. calpaclab.comsmolecule.com

Table 2: Research on Biologically Active Pyrimidine Derivatives

| Compound Class | Target/Activity | Research Focus |

|---|---|---|

| 2-Aminopyrimidine Derivatives | EGFRC797S Tyrosine Kinase | Overcoming drug resistance in non-small cell lung cancer. nih.gov |

| 5-Nitropyrimidine Analogs | GPR119 Agonism | Development of treatments for type 2 diabetes. nih.gov |

| Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives | Cyclooxygenase-2 (COX-2) Inhibition | Seeking selective anti-inflammatory agents. ijper.org |

| Pyrazolo[1,5-a]pyrimidines | CNS agents, Kinase inhibitors | Exploring a privileged scaffold for various therapeutic targets. rsc.orgbohrium.com |

Structure

3D Structure

Properties

IUPAC Name |

N-(pyrimidin-5-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-6(11)10-4-7-2-8-5-9-3-7/h2-3,5H,4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOYGPOQCNGNNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Pyrimidin 5 Ylmethyl Acetamide and Its Analogs

Conventional Synthetic Pathways for N-(Pyrimidin-5-ylmethyl)acetamide

Conventional methods for synthesizing this compound rely on the formation of the central amide bond through well-established chemical transformations. These approaches typically involve two key strategies: the acylation of a pre-formed pyrimidine-containing amine or the coupling of a pyrimidine (B1678525) derivative with an amine-containing fragment.

Acylation Reactions Involving Pyrimidine Derivatives

One of the most direct methods for the synthesis of this compound is the acylation of a pyrimidine derivative that already contains the methylamine side chain. This process involves treating pyrimidin-5-ylmethanamine with an acetylating agent. The reaction introduces the acetyl group (CH₃CO) to the nitrogen atom of the amine, forming the desired acetamide (B32628).

Common acetylating agents for this transformation include acetyl chloride and acetic anhydride. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine (B92270), to neutralize the acidic byproduct (HCl or acetic acid) that is generated. The choice of solvent and reaction conditions can be optimized to ensure high yields and purity. The fundamental principle involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acetylating agent. researchgate.net

Table 1: Reagents for Acylation of Pyrimidin-5-ylmethanamine This table is interactive. Click on the headers to sort.

| Acetylating Agent | Base | Typical Solvent | Byproduct |

|---|---|---|---|

| Acetyl Chloride | Triethylamine, Pyridine | Dichloromethane (DCM), Tetrahydrofuran (THF) | Hydrochloric Acid (HCl) |

Amide Linkage Formation via Amines

This approach also centers on the formation of the amide bond but emphasizes the role of the amine as the core component to which the pyrimidine moiety is attached. The synthesis starts with pyrimidin-5-ylmethanamine as the key precursor. This amine is then coupled with a carboxylic acid (acetic acid) using a coupling reagent. luxembourg-bio.com

Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose. These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (pyrimidin-5-ylmethanamine), resulting in the formation of the amide bond and a urea (B33335) byproduct. luxembourg-bio.com To improve efficiency and minimize side reactions, additives like 1-Hydroxybenzotriazole (HOBt) are often included. nih.gov This method is particularly valuable for its mild conditions and broad applicability in forming amide linkages. researchgate.netnih.gov

Multicomponent Reactions for Pyrimidine-Acetamide Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyrimidine derivatives in a single step. researchgate.netresearchgate.net While a direct MCR for this compound is not prominently documented, established MCRs for pyrimidine synthesis can be adapted to produce key precursors, such as pyrimidine-5-carbonitrile derivatives. nih.govkthmcollege.ac.in

A common example is a three-component reaction involving an aldehyde, malononitrile, and a urea or thiourea derivative, often catalyzed by an acid. nih.govkthmcollege.ac.in This reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclodehydration to form the substituted pyrimidine ring. nih.gov

To apply this to the target molecule, one could envision a reaction where the aldehyde component is chosen to introduce a group at the 5-position that can be chemically converted to a methylacetamide group. For instance, using an aldehyde that yields a pyrimidine-5-carbonitrile allows for subsequent reduction of the nitrile to an amine, followed by acylation as described in section 2.1.1.

Table 2: Illustrative Three-Component Reaction for a Pyrimidine Precursor This table is interactive. Click on the headers to sort.

| Component 1 | Component 2 | Component 3 | Catalyst Example | Product Type |

|---|---|---|---|---|

| Aromatic Aldehyde | Malononitrile | Urea / Thiourea | p-Dodecylbenzenesulfonic acid (DBSA) | Pyrimidine-5-carbonitrile |

Targeted Modification Strategies for this compound Derivatives

Once the this compound scaffold is synthesized, its structure can be further diversified through targeted chemical modifications. These strategies allow for the exploration of structure-activity relationships by introducing various functional groups at different positions on the molecule.

Alkylation Reactions

Alkylation can occur at several nucleophilic sites within the this compound molecule. The two nitrogen atoms in the pyrimidine ring and the nitrogen of the acetamide group are potential sites for alkylation. researchgate.net

N-Alkylation of the Pyrimidine Ring: The pyrimidine ring nitrogens can be alkylated using alkyl halides or other electrophilic alkylating agents. The regioselectivity of this reaction (alkylation at N1 versus N3) can be influenced by the steric and electronic properties of the pyrimidine ring and the specific reaction conditions, including the choice of base and solvent. tandfonline.comias.ac.in For instance, methods using potassium fluoride on alumina have been shown to promote N-alkylation of N-heterocycles under mild conditions. oup.com

N-Alkylation of the Acetamide Group: The amide nitrogen is generally less nucleophilic than the pyrimidine nitrogens. However, under strongly basic conditions (e.g., using sodium hydride), the amide proton can be removed, and the resulting anion can be alkylated. Visible-light-promoted iron catalysis has also emerged as a method for the N-H alkylation of amides. acs.org

Nucleophilic Substitution on Pyrimidine Ring

The pyrimidine ring is electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), particularly when activated with a good leaving group at the C2, C4, or C6 positions. stackexchange.comnih.gov While this compound itself does not have a leaving group, this strategy is highly relevant for the synthesis of its derivatives from a halogenated pyrimidine precursor.

For example, a 2- or 4-chloropyrimidine derivative containing the 5-(acetamidomethyl) side chain could be synthesized. This chloro-substituted intermediate could then react with a variety of nucleophiles (e.g., amines, alkoxides, thiolates) to displace the chloride and introduce new functional groups onto the pyrimidine ring. youtube.com The reaction proceeds via an addition-elimination mechanism through a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com The positions ortho and para (C2, C4, C6) to the ring nitrogens are particularly activated for this type of substitution. stackexchange.comyoutube.com

Table 3: Examples of Nucleophilic Substitution on a Halogenated Pyrimidine Ring This table is interactive. Click on the headers to sort.

| Leaving Group | Nucleophile | Reagent Example | Resulting Functional Group |

|---|---|---|---|

| -Cl, -Br | Amine | R-NH₂ | Amino (-NHR) |

| -Cl, -Br | Alkoxide | NaOR | Alkoxy (-OR) |

Electrophilic Aromatic Substitution on Pyrimidine Ring

Electrophilic aromatic substitution on an unactivated pyrimidine ring is generally considered a challenging synthetic route due to the electron-deficient nature of the ring system. bhu.ac.in The presence of two electronegative nitrogen atoms deactivates the ring towards attack by electrophiles. bhu.ac.in Consequently, direct electrophilic substitution on simple pyrimidines is of limited practical importance in synthetic chemistry. bhu.ac.in

However, the pyrimidine nucleus can be activated to facilitate electrophilic attack. This is typically achieved through the introduction of activating groups or by conversion to an N-oxide. bhu.ac.in For instance, the formation of a pyrimidine N-oxide can increase the electron density of the ring, making it more susceptible to electrophilic substitution. Similarly, the presence of electron-donating groups, such as in pyrimidones, can activate the ring system for reactions like nitration. bhu.ac.in

In the context of synthesizing precursors for this compound, electrophilic substitution would need to occur at the C-5 position. While direct substitution is difficult, activated pyrimidine derivatives could potentially undergo such reactions. For example, nitration of 2-pyrimidone has been shown to yield the corresponding nitropyrimidone. bhu.ac.in Subsequent chemical modifications of the introduced nitro group could then, in principle, lead to the desired 5-ylmethylamine precursor.

Green Chemistry Approaches in this compound Synthesis

Traditional synthetic methods for pyrimidine derivatives often rely on hazardous solvents and toxic reagents, which can have a negative impact on both human health and the environment. rasayanjournal.co.in In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly "green chemistry" approaches for the synthesis of pyrimidines and other heterocyclic compounds. rasayanjournal.co.inmdpi.com These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.inmdpi.com

Several green chemistry strategies could be applicable to the synthesis of this compound. These include the use of alternative solvents, catalysts, and energy sources. rasayanjournal.co.in For example, replacing volatile organic solvents with greener alternatives like water or ionic liquids can significantly reduce the environmental footprint of the synthesis. rasayanjournal.co.inmdpi.com

Catalytic methods, including biocatalysis and the use of heterogeneous catalysts, offer advantages such as high selectivity, mild reaction conditions, and the potential for catalyst recycling. rasayanjournal.co.in Microwave-assisted synthesis and ultrasonication are other green techniques that can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. rasayanjournal.co.in

Multicomponent reactions (MCRs) represent a particularly attractive green chemistry approach. MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, which increases efficiency and reduces the number of synthetic and purification steps. rasayanjournal.co.in The development of a multicomponent reaction for the synthesis of this compound or its key precursors could offer a more sustainable alternative to traditional multi-step synthetic routes.

| Green Chemistry Approach | Potential Application in this compound Synthesis | Benefits |

| Alternative Solvents | Use of water, ionic liquids, or solvent-free conditions. rasayanjournal.co.inmdpi.com | Reduced toxicity and environmental impact. |

| Catalysis | Employment of biocatalysts or recyclable heterogeneous catalysts. rasayanjournal.co.in | Higher yields, milder reaction conditions, and reduced waste. |

| Alternative Energy Sources | Microwave-assisted synthesis or ultrasonication. rasayanjournal.co.in | Faster reaction times and lower energy consumption. |

| Multicomponent Reactions | One-pot synthesis from multiple starting materials. rasayanjournal.co.in | Increased efficiency, atom economy, and reduced waste. |

Stereoselective Synthesis of this compound Analogs

While this compound itself is not a chiral molecule, many of its biologically active analogs may possess one or more stereocenters. The stereoselective synthesis of such analogs is crucial, as different stereoisomers of a compound can exhibit significantly different pharmacological activities and toxicities.

The stereoselective synthesis of chiral pyrimidine derivatives often involves the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For example, a chiral amine or a chiral carboxylic acid could be used as a starting material to introduce a stereocenter into the molecule. Asymmetric catalysis, using either metal-based or organocatalytic systems, can also be employed to control the stereochemical outcome of a reaction.

In the synthesis of this compound analogs, a stereocenter could be introduced at various positions, for instance, on the acetamide side chain or on a substituent attached to the pyrimidine ring. The specific synthetic strategy would depend on the desired location of the stereocenter and the target stereoisomer.

| Stereoselective Approach | Description |

| Chiral Pool Synthesis | Utilization of readily available chiral natural products as starting materials. |

| Chiral Auxiliaries | Covalent attachment of a chiral group to the substrate to direct the stereochemical course of a reaction. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one stereoisomer over another. |

Synthetic Challenges and Optimization Strategies

The synthesis of this compound and its analogs can present several challenges that may require careful optimization of reaction conditions. One of the primary challenges in pyrimidine chemistry is controlling the regioselectivity of substitution reactions on the pyrimidine ring. bhu.ac.in As discussed previously, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack, while electrophilic substitution is generally difficult. bhu.ac.in

Another common challenge is the potential for side reactions, which can lead to low yields and difficult purification of the desired product. For example, in the synthesis of related N-heteroaryl substituted amino acid derivatives, the formation of diketopiperazines has been observed as a significant side reaction. nih.gov

Optimization strategies to overcome these challenges include the careful selection of starting materials, reagents, and reaction conditions. The use of protecting groups may be necessary to prevent unwanted side reactions at other functional groups in the molecule. Furthermore, a thorough investigation of different solvents, temperatures, and catalysts can help to improve the yield and purity of the final product. In some cases, developing an entirely new synthetic route may be the most effective strategy to circumvent persistent synthetic challenges. nih.gov

| Challenge | Potential Optimization Strategy |

| Low Reactivity of Pyrimidine Ring | Activation of the ring via N-oxide formation or introduction of electron-donating groups. bhu.ac.in |

| Poor Regioselectivity | Use of directing groups or selection of a synthetic route with inherent regiocontrol. |

| Side Product Formation | Optimization of reaction conditions (temperature, solvent, concentration) or use of protecting groups. nih.gov |

| Low Yields | Systematic screening of catalysts and reagents; exploration of alternative synthetic pathways. |

Advanced Spectroscopic Characterization and Structural Elucidation of N Pyrimidin 5 Ylmethyl Acetamide and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For N-(Pyrimidin-5-ylmethyl)acetamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the pyrimidine (B1678525) ring, the methylene (B1212753) bridge, and the acetamide (B32628) group.

Based on the analysis of related structures, the following proton signals are anticipated for this compound. The protons on the pyrimidine ring are expected to appear in the aromatic region of the spectrum. The methylene protons adjacent to the pyrimidine ring and the amide nitrogen would likely resonate as a singlet or a doublet, depending on the coupling with the amide proton. The methyl protons of the acetamide group would appear as a sharp singlet in the upfield region. The amide proton itself would likely be observed as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrimidine-H | ~8.5 - 9.0 | Multiplet |

| Methylene (-CH₂-) | ~4.5 | Singlet/Doublet |

| Amide (-NH-) | Broad Singlet | Broad Singlet |

| Methyl (-CH₃) | ~2.0 | Singlet |

For comparison, the ¹H NMR spectrum of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide in DMSO-d6 shows a singlet for the methyl protons at δ 2.00 ppm and a multiplet for the methylene protons at δ 4.491-4.503 ppm nih.gov. Additionally, the amide proton appears as a multiplet at δ 9.251-9.275 ppm nih.gov.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in this compound is expected to give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the acetamide group is expected to resonate at the most downfield position, typically in the range of 170-180 ppm. The carbons of the pyrimidine ring would appear in the aromatic region, with their specific shifts influenced by the nitrogen atoms. The methylene carbon and the methyl carbon would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~170 |

| Pyrimidine-C | ~120 - 160 |

| Methylene (-CH₂-) | ~40 - 50 |

| Methyl (-CH₃) | ~20 - 25 |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule. A COSY spectrum would reveal correlations between coupled protons, for instance, between the methylene protons and the amide proton. An HSQC spectrum would show correlations between each proton and the carbon to which it is directly attached, allowing for the definitive assignment of both ¹H and ¹³C signals. While specific 2D NMR data for the title compound are not available, these techniques would be standard procedure in a full structural elucidation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H and C=O groups of the amide functionality, as well as vibrations associated with the pyrimidine ring. A strong absorption band corresponding to the C=O stretching vibration is anticipated around 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amide should appear as a distinct band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Vibrations associated with the pyrimidine ring (C=N and C=C stretching) are expected in the 1400-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amide N-H | Stretching | 3200 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Amide C=O | Stretching | 1650 - 1680 |

| Pyrimidine C=N, C=C | Stretching | 1400 - 1600 |

For the related compound 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, characteristic IR peaks were observed at 3489 cm⁻¹ (N-H), and 1697, 1628 cm⁻¹ (C=O amide) nih.gov. In another example, N-methyl-trimethylacetamide shows an amide I band maximum near 1637 cm⁻¹ nih.gov.

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern would likely involve cleavage of the bond between the methylene group and the pyrimidine ring, as well as fragmentation of the acetamide side chain. Common fragments would include the pyrimidin-5-ylmethyl cation and ions resulting from the loss of the acetyl group or the entire acetamide moiety.

UV-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the pyrimidine ring. These transitions are typically of the π → π* and n → π* type. The exact position of the absorption maxima (λmax) and the molar absorptivity (ε) would be influenced by the solvent and the substitution pattern on the pyrimidine ring. For a related ligand, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, the experimental and calculated absorption wavelengths (λ) were reported, providing insight into the electronic transitions of a similar chromophoric system nih.gov.

X-ray Diffraction Studies for Solid-State Structure Determination

As of the current literature review, a definitive single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed experimental data on its solid-state structure, including precise bond lengths, bond angles, and crystal packing, remains to be elucidated. However, valuable insights into the potential three-dimensional arrangement and intermolecular interactions of this compound can be inferred from the crystallographic analysis of closely related pyrimidine and acetamide derivatives.

The solid-state structures of several analogous compounds have been determined, providing a foundation for understanding the key structural features that this compound may adopt. The interplay of the pyrimidine ring and the acetamide group in these derivatives reveals common hydrogen bonding motifs and conformational preferences that are likely to be relevant.

A notable example is the crystal structure of N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide, which was determined to be a dihydrate. nih.gov In this structure, the pyrimidine ring and the acetamide group are nearly planar, but they are twisted with respect to each other, exhibiting a significant dihedral angle. nih.gov The crystal packing is dominated by an extensive network of intermolecular O-H···O and N-H···O hydrogen bonds, which involve the water molecules of crystallization. nih.gov This highlights the strong hydrogen-bonding potential of both the pyrimidine and acetamide moieties.

Similarly, the crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide reveals a molecule stabilized by intramolecular hydrogen bonds. vensel.org The crystal packing is further governed by intermolecular N-H···N and N-H···O hydrogen bonds, demonstrating the crucial role of these interactions in the formation of a stable three-dimensional lattice. vensel.org

These examples consistently demonstrate the importance of hydrogen bonding involving the nitrogen atoms of the pyrimidine ring and the N-H and C=O groups of the acetamide side chain in dictating the supramolecular assembly of these molecules. Based on these findings, it can be anticipated that the solid-state structure of this compound would also be significantly influenced by a network of intermolecular hydrogen bonds. The pyrimidine nitrogen atoms are likely to act as hydrogen bond acceptors, while the amide N-H group will serve as a hydrogen bond donor.

The crystallographic data for a selection of these related pyrimidine derivatives are summarized in the interactive table below, providing a comparative overview of their solid-state structural parameters.

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate | Monoclinic | P2₁/c | 9.5501(12) | 12.2161(13) | 8.5324(8) | 98.708(1) | nih.gov |

| N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide | Monoclinic | P2₁/n | 8.5657(5) | 9.3203(5) | 18.2134(10) | 91.540(4) | vensel.org |

| N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide | Monoclinic | P2₁/c | - | - | - | - | cardiff.ac.uk |

| 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide | Triclinic | P-1 | - | - | - | - | nih.gov |

| 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide | Monoclinic | P2₁/n | - | - | - | - | nih.gov |

Future experimental determination of the crystal structure of this compound through single-crystal X-ray diffraction will be essential to confirm these predictions and to provide a precise and detailed understanding of its solid-state architecture. Such a study would definitively establish its molecular conformation, bond parameters, and the specifics of its intermolecular interactions.

Computational Chemistry Approaches in the Study of N Pyrimidin 5 Ylmethyl Acetamide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) stands as a powerful quantum mechanical method to investigate the electronic and geometric properties of molecules. By calculating the electron density, DFT can elucidate the ground-state energy, optimized geometry, and a host of other molecular attributes that are crucial for understanding the reactivity and stability of N-(Pyrimidin-5-ylmethyl)acetamide. Such studies on pyrimidine-based acetamide (B32628) derivatives typically employ hybrid functionals like B3LYP with a suitable basis set to achieve a balance between computational cost and accuracy. tandfonline.com

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity.

For pyrimidine (B1678525) derivatives, the distribution of HOMO and LUMO densities is often concentrated around the pyrimidine ring and adjacent functional groups. In the case of this compound, the HOMO is expected to be located primarily on the electron-rich pyrimidine ring, while the LUMO may be distributed across the acetamide moiety and the pyrimidine ring. The calculated HOMO-LUMO energy gap provides insights into the charge transfer interactions that can occur within the molecule.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| E_HOMO | -6.85 |

| E_LUMO | -1.23 |

| Energy Gap (ΔE) | 5.62 |

Note: The values presented in this table are hypothetical and for illustrative purposes, based on typical values for similar pyrimidine derivatives, as specific published data for this compound is not available.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow areas denote regions of neutral potential.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the acetamide group, indicating these as potential sites for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atoms of the amide group and the methyl group would exhibit positive potential (blue), highlighting their role as hydrogen bond donors.

Spectroscopic Property Predictions (IR, NMR, UV-Vis)

DFT calculations can also be employed to predict the spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to aid in the assignment of experimental IR spectra. For this compound, characteristic vibrational modes would include N-H stretching of the amide, C=O stretching of the acetamide, and various C-N and C-C stretching and bending vibrations within the pyrimidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical shifts, when compared with experimental data, are invaluable for structural elucidation.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of a molecule. The calculated maximum absorption wavelengths (λ_max) and oscillator strengths correspond to electronic transitions between molecular orbitals, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). These simulations are crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. Studies have indicated that this compound has been investigated for its binding affinity to various biological targets. smolecule.com It is considered a lead compound for the development of new antimicrobial and anticancer agents. smolecule.com

Ligand-Protein Binding Affinity Prediction

Molecular docking programs utilize scoring functions to estimate the binding affinity between a ligand and a protein. This affinity is often expressed as a binding energy or a docking score, with lower (more negative) values typically indicating a more favorable interaction. By docking this compound into the active sites of various enzymes or receptors implicated in diseases, researchers can prioritize it for further experimental testing. For instance, in studies of similar pyrimidine-based acetamides, docking has been used to assess their potential as inhibitors of specific kinases or other enzymes. tandfonline.com

Table 2: Illustrative Docking Scores of this compound with Potential Biological Targets

| Target Protein | PDB ID | Docking Score (kcal/mol) |

| Dihydrofolate Reductase (DHFR) | 1DLS | -7.2 |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -6.8 |

| Topoisomerase II | 1ZXM | -7.5 |

Note: The values presented in this table are hypothetical and for illustrative purposes, based on typical docking scores for small molecules with these protein targets. Specific published docking data for this compound is not available.

Identification of Key Binding Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Beyond predicting binding affinity, molecular docking provides a detailed three-dimensional model of the ligand-protein complex. This allows for the identification of key intermolecular interactions that stabilize the complex, such as:

Hydrogen Bonds: The nitrogen atoms of the pyrimidine ring and the carbonyl oxygen of the acetamide group in this compound are potential hydrogen bond acceptors, while the amide N-H group can act as a hydrogen bond donor. These interactions with amino acid residues in the protein's active site are often critical for binding.

Hydrophobic Interactions: The pyrimidine ring and the methyl group of the acetamide can engage in hydrophobic interactions with nonpolar amino acid residues like valine, leucine, and isoleucine in the binding pocket.

Pi-Pi Stacking: The aromatic pyrimidine ring can participate in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.

By analyzing these interactions, medicinal chemists can understand the structure-activity relationships (SAR) of this compound and its analogs, guiding the design of more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational dynamics and stability of a molecule like this compound in its physiological environment. mdpi.com

The conformational flexibility of this compound, particularly the rotation around the single bonds connecting the pyrimidine ring, the methylene (B1212753) bridge, and the acetamide group, is crucial for its interaction with biological targets. MD simulations can explore the potential energy surface of the molecule, identifying low-energy conformations and the transitions between them. This is particularly important when a crystal structure is not available, as MD can be used to generate various conformers for further study. mdpi.com

A typical MD simulation study of this compound would involve the following steps:

System Setup: A three-dimensional structure of this compound is placed in a simulation box, typically filled with a solvent like water to mimic physiological conditions. Ions may also be added to neutralize the system and achieve a desired ionic strength.

Force Field Selection: A force field, which is a set of parameters describing the potential energy of the system, is chosen. Popular force fields for biomolecular simulations include AMBER and GROMOS. nih.govmdpi.com

Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes or unfavorable geometries. This is followed by a period of equilibration, where the temperature and pressure of the system are gradually brought to the desired values and allowed to stabilize.

Production Simulation: Once the system is equilibrated, the production simulation is run for a specific duration, typically on the order of nanoseconds to microseconds. During this phase, the trajectory of each atom is saved at regular intervals.

Analysis: The resulting trajectory is analyzed to extract information about the molecule's dynamics and stability. This can include analyzing the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and clustering analysis to identify dominant conformations.

The insights gained from MD simulations, such as the preferred conformations and the flexibility of different parts of the molecule, are invaluable for understanding its behavior at a molecular level and for designing more potent and selective derivatives.

Table 1: Illustrative Data from a Hypothetical MD Simulation of this compound

| Simulation Parameter | Value | Description |

| Simulation Time | 500 ns | The total length of the production MD simulation. |

| Predominant Conformer 1 | 45% | Percentage of simulation time spent in this conformational state. |

| Predominant Conformer 2 | 30% | Percentage of simulation time spent in this conformational state. |

| RMSD of Backbone | 1.5 Å | A measure of the average change in displacement of the main chain atoms from the initial structure, indicating overall stability. |

| RMSF of Pyrimidine Ring | 0.8 Å | Lower fluctuation indicates a more rigid ring structure. |

| RMSF of Acetamide Group | 2.1 Å | Higher fluctuation suggests greater flexibility of this functional group. |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used in drug discovery to predict the activity of new, unsynthesized compounds and to optimize lead compounds. nih.gov

For this compound, a QSAR study would involve synthesizing and testing a series of its derivatives with varying substituents on the pyrimidine ring or the acetamide moiety. The biological activity of these derivatives, for instance, their inhibitory concentration (IC50) against a specific enzyme, would be determined experimentally.

The general workflow for a QSAR study on this compound derivatives would be as follows:

Data Set Preparation: A dataset of this compound derivatives with their corresponding biological activities is compiled. This dataset is typically divided into a training set for model development and a test set for model validation. nih.gov

Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological features (e.g., connectivity indices). ijprajournal.com

Model Development: Using the training set, a mathematical model is developed that correlates the calculated descriptors with the biological activity. Common methods for model development include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.gov

Model Validation: The predictive power of the developed QSAR model is assessed using the test set. Statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²) are used to evaluate the model's robustness and predictive ability. nih.gov

Prediction and Interpretation: Once a validated QSAR model is obtained, it can be used to predict the biological activity of new, untested derivatives of this compound. The model can also provide insights into which structural features are important for the desired activity, thereby guiding the design of more potent compounds. gsconlinepress.com

For example, a QSAR study might reveal that increasing the hydrophobicity of the substituent at a particular position on the pyrimidine ring leads to an increase in biological activity. This information can then be used to design new derivatives with optimized properties.

Table 2: Hypothetical Data for a QSAR Study of this compound Derivatives

| Compound | Substituent (R) | pIC50 | LogP | Molecular Weight |

| 1 | -H | 5.2 | 1.1 | 151.17 |

| 2 | -Cl | 5.8 | 1.8 | 185.61 |

| 3 | -CH3 | 5.5 | 1.6 | 165.19 |

| 4 | -OCH3 | 5.4 | 1.2 | 181.19 |

| 5 | -F | 5.6 | 1.3 | 169.16 |

This table presents hypothetical data for a series of this compound derivatives, where 'R' represents a substituent on the pyrimidine ring. The pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and LogP and Molecular Weight are examples of calculated molecular descriptors.

Biological Activities and Pharmacological Investigations of N Pyrimidin 5 Ylmethyl Acetamide Derivatives

Antimicrobial Efficacy

Derivatives of N-(Pyrimidin-5-ylmethyl)acetamide have demonstrated notable antimicrobial properties, positioning them as compounds of interest for the development of new antimicrobial agents. smolecule.com The spectrum of activity extends across both bacterial and fungal species.

Research has shown that this compound derivatives are effective against a range of bacteria, including both Gram-positive and Gram-negative strains. smolecule.com Studies have specifically highlighted their activity against common pathogens such as Staphylococcus aureus and Escherichia coli. smolecule.com

For instance, certain pyridothienopyrimidine derivatives have shown potent activity against B. subtilis, E. coli, and S. typhimurium. nih.gov One derivative, 2-morpholinomethyl-7-phenyl-9-(p-tolyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one (5a), exhibited activity equal to the antibiotic amoxicillin (B794) against several bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 16 μg/mL. nih.gov Another class of fused pyrimidines, 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines, also demonstrated potent activity against Staphylococcus aureus, with the most active compounds having an MIC of 8 mg/L. nih.gov

Interactive Table: Antibacterial Activity of Pyrimidine (B1678525) Derivatives

| Compound Class | Bacterium | Activity (MIC) | Reference |

|---|---|---|---|

| Pyridothienopyrimidines | Bacillus subtilis | 8-16 µg/mL | nih.gov |

| Pyridothienopyrimidines | Escherichia coli | 8-16 µg/mL | nih.gov |

| Pyridothienopyrimidines | Salmonella typhimurium | Potent | nih.gov |

| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | Staphylococcus aureus | 8 mg/L | nih.gov |

| Spiro cyclopentane (B165970) 4-sulfanylacetamide derivative | Various strains | Potent (similar to amoxicillin) | nih.gov |

The antimicrobial profile of these compounds also includes significant antifungal action. This compound has been reported to be effective against fungal species like Aspergillus flavus and the opportunistic yeast Candida albicans. smolecule.com Further studies on related pyrimidine thiol derivatives confirmed activity against Candida albicans and Aspergillus niger. ekb.eg

The antimicrobial effects of pyrimidine derivatives are often attributed to their ability to interfere with essential cellular processes. A primary mechanism involves the inhibition of protein synthesis through interaction with ribosomal RNA (rRNA). nih.govpsu.edu Alteration of antibiotic binding sites on rRNA through methylation is a common bacterial resistance strategy, making the enzymes responsible for this methylation, rRNA methyltransferases, a key target. bohrium.com

Derivatives of thieno[2,3-d]pyrimidine, which share a core structure, are considered privileged scaffolds for inhibiting bacterial tRNA (Guanine37-N1)-methyltransferase (TrmD), an essential enzyme for bacterial growth. nuph.edu.uapensoft.net Molecular docking studies have shown that these compounds can bind to the active site of TrmD, suggesting a mechanism of partial inhibition. pensoft.net This targeting of methyltransferases represents a promising avenue for developing new classes of antibiotics that could potentially circumvent existing resistance mechanisms. nih.govbohrium.com

Anticancer Potential

The structural similarity of pyrimidines to the nucleobases that form DNA and RNA makes them a focal point in anticancer drug discovery. nih.gov Derivatives of this compound have been investigated for their ability to inhibit cancer cell growth through various mechanisms.

A significant area of investigation is the role of pyrimidine derivatives as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2. The COX-2 enzyme is often overexpressed in inflammatory conditions and various cancers, contributing to tumor growth and proliferation. Certain pyrimidine derivatives have demonstrated high selectivity in inhibiting COX-2 over the COX-1 isoenzyme. nih.gov This selectivity is a desirable trait for anticancer and anti-inflammatory drugs, as it may lead to reduced side effects compared to non-selective inhibitors. nih.govnih.gov Molecular docking studies suggest that the selectivity of these compounds can be attributed to their ability to fit into a specific side pocket of the COX-2 active site. nih.gov

The anticancer activity of pyrimidine derivatives has been evaluated against a panel of human cancer cell lines, revealing specificity and potent efficacy in certain cases.

For example, a series of novel imidazo[2,1-b]thiazole (B1210989) acetamide (B32628) derivatives were synthesized and tested for their cytotoxic effects. mdpi.com One compound, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l), showed particularly potent activity against the MDA-MB-231 breast cancer cell line with an IC₅₀ value of 1.4 µM, which was more potent than the control drug sorafenib (B1663141) (IC₅₀ = 5.2 µM). mdpi.com This compound also demonstrated greater selectivity for the MDA-MB-231 line over the HepG2 liver cancer cell line and showed low toxicity to normal liver cells. mdpi.com

Another study on indazole-pyrimidine derivatives identified several compounds with significant inhibitory activity against the MCF-7 breast cancer cell line. nih.gov Compound 4f from this series had an IC₅₀ value of 1.629 μM, which was substantially more potent than the reference drug's IC₅₀ of 8.029 μM. nih.gov Furthermore, novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives were tested against a panel of cancer cell lines, with one compound (3g) being most potent against the HT29 colon cancer cell line with a 50% cytotoxic concentration (CC₅₀) of 58.4 µM, outperforming fluorouracil. nih.gov

Interactive Table: Anticancer Activity of Pyrimidine Derivatives on Various Cell Lines

| Compound Series | Cell Line | Cell Type | Activity (IC₅₀/CC₅₀) | Reference |

|---|---|---|---|---|

| Imidazo[2,1-b]thiazole acetamides | MDA-MB-231 | Breast Cancer | 1.4 µM | mdpi.com |

| Imidazo[2,1-b]thiazole acetamides | HepG2 | Liver Cancer | 22.6 µM | mdpi.com |

| Imidazo[2,1-b]thiazole acetamides | HL7702 | Normal Liver | >100 µM | mdpi.com |

| Indazol-pyrimidines | MCF-7 | Breast Cancer | 1.629 µM | nih.gov |

| Pyrrolopyrimidines | MCF-7 | Breast Cancer | 7.5 µM | researchgate.net |

| Oxazolo[5,4-d]pyrimidines | HT29 | Colon Cancer | 58.4 µM | nih.gov |

| Oxazolo[5,4-d]pyrimidines | A549 | Lung Carcinoma | >500 µM | nih.gov |

| Oxazolo[5,4-d]pyrimidines | MCF7 | Breast Adenocarcinoma | >500 µM | nih.gov |

Anti-inflammatory Properties

The pyrimidine nucleus is a key structural feature in several compounds known for their anti-inflammatory effects. rsc.org Research into derivatives of this compound has explored their potential to mitigate inflammatory processes, primarily through the modulation of key enzymatic pathways and mediators.

The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) stems from their ability to inhibit cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins (B1171923) like prostaglandin (B15479496) E2 (PGE2). nih.gov Pyrimidine derivatives have been a focus of research for developing novel anti-inflammatory agents with improved selectivity and reduced side effects. nih.gov

Studies on various pyrimidine-based compounds have demonstrated significant inhibitory activity against COX enzymes. For instance, certain pyrano[2,3-d]pyrimidine derivatives have shown potent in vitro inhibition of the COX-2 enzyme, with IC50 values comparable to the standard drug celecoxib (B62257) (IC50 = 0.04 ± 0.01 μmol). rsc.org Specifically, derivatives designated as compounds 5 and 6 in one study recorded IC50 values of 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol, respectively. rsc.org Similarly, a series of pyridopyrimidinones were found to have notable COX-2 inhibitory activity, with some compounds exhibiting IC50 values ranging from 0.67 to 1.02 µM, which is more potent than celecoxib (IC50 = 1.11 µM) in the same assay. nih.gov

The inhibition of COX enzymes directly leads to a reduction in the production of PGE2, a key mediator of inflammation and pain. nih.gov Pyridoacylsulfonamide derivatives containing a pyridine (B92270) ring have been shown to strongly inhibit PGE2 production, with one compound demonstrating an IC50 of 0.15 µM, comparable to celecoxib's 0.10 µM. nih.gov This highlights the potential of the broader class of pyrimidine-containing structures to function as effective anti-inflammatory agents by targeting the COX-PGE2 pathway.

Table 1: COX-2 Inhibition by Selected Pyrimidine Derivatives

| Compound Class | Specific Derivative (if specified) | COX-2 IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| Pyrano[2,3-d]pyrimidines | Compound 5 | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |

| Pyrano[2,3-d]pyrimidines | Compound 6 | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 |

| Pyridopyrimidinones | Compound IIId | 0.67 - 1.02 | Celecoxib | 1.11 |

| Pyridoacylsulfonamide | Compound 3 | 5.6 | - | - |

Data sourced from multiple studies and presented for comparative purposes. rsc.orgnih.gov

Modulation of Ion Channels and Receptors

Beyond inflammation, this compound derivatives have been engineered to interact with specific ion channels and cell surface receptors, indicating their potential utility in neurological disorders and oncology.

The sodium-activated potassium channel known as SLACK (Sequence Like a Calcium-activated K+ channel), encoded by the KCNT1 gene, is crucial for regulating electrical conduction in the central nervous system. mdpi.com Gain-of-function mutations in KCNT1 are linked to severe, pharmacoresistant epileptic disorders such as Epilepsy of Infancy with Migrating Focal Seizures (EIMFS). tdl.orgnih.gov This has made SLACK channel inhibitors a compelling therapeutic strategy.

A series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides, identified through high-throughput screening, have been optimized as potent inhibitors of the SLACK channel. mdpi.comnih.gov Structure-activity relationship (SAR) studies involving over 60 analogs led to the identification of several compounds with submicromolar potency. mdpi.com One standout analog, compound 9, demonstrated potent inhibition of the wild-type (WT) SLACK channel and clinically relevant mutant versions. mdpi.com This compound was also selective, showing no activity on hERG or Kv7.2 channels, which is a favorable characteristic for avoiding cardiac side effects. mdpi.com

Table 2: Inhibitory Activity of Compound 9 (a 2-aryloxy-N-(pyrimidin-5-yl)acetamide derivative) on SLACK Channels

| Channel Target | IC50 (µM) |

|---|---|

| WT SLACK | 0.20 |

| WT SLICK | 1.3 |

| G288S SLACK | 0.30 |

| A934T SLACK | 0.28 |

Data from functional activity evaluation in a whole-cell, automated patch clamp (APC) assay. mdpi.com

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a tyrosine kinase receptor that, upon activation, triggers signaling pathways involved in cell growth and survival. google.com Dysregulation of the IGF-1R pathway is implicated in the development and progression of numerous human cancers, making it an attractive target for anticancer therapies. nih.gov

Pyrimidine derivatives have been developed as inhibitors of the IGF-1R kinase domain. google.com Patent literature describes pyrimidine compounds designed to modulate IGF-1R for cancer treatment. google.comgoogle.com For example, phenylpyrazolo[3,4-d]pyrimidine-based molecules have been synthesized as multi-target kinase inhibitors that block IGF-1R, Src, and AXL, a strategy aimed at overcoming resistance to anti-IGF-1R therapies. nih.gov In other research, novel piperidinyl-substituted 1,3-dihydro-benzimidazol-2-ylideneamine derivatives, which contain a pyrimidine-like core, were reported as potent IGF-1R antagonists, inhibiting its kinase activity with IC50 values below 4.5 nM. bioworld.com

Other Reported Biological Activities (e.g., Anticonvulsant, Antiviral, Anthelmintic)

The structural versatility of the pyrimidine scaffold has led to its incorporation into compounds with a wide array of other biological effects.

Anticonvulsant Activity: The demonstrated inhibition of SLACK potassium channels by N-(pyrimidin-5-yl)acetamide derivatives directly links them to potential anticonvulsant applications for treating epilepsy. mdpi.comnih.gov Other related pyrimidine derivatives have also been explored for this purpose. Dihydro-pyrimidine-5-carbonitrile derivatives have shown activity in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models of epilepsy. researchgate.net However, not all pyrimidine derivatives are effective; a study of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives found no significant anticonvulsant effect in a pentylenetetrazole seizure model. pensoft.net

Antiviral Activity: The pyrimidine moiety is a component of several established antiviral drugs, and research continues to explore new derivatives. nih.gov A review of patent literature highlights the broad-spectrum antiviral potential of pyrimidine compounds against viruses such as influenza, herpes, hepatitis B and C, and HIV. nih.gov More specifically, 4,7-disubstituted pyrimido[4,5-d]pyrimidines have demonstrated selective efficacy against human coronaviruses 229E and OC43. mdpi.com

Anthelmintic Activity: Helminth infections are a major global health issue, and drug resistance is a growing concern. derpharmachemica.com Pyrimidine derivatives have been investigated as a source of new anthelmintic agents. For instance, 4,6-disubstituted pyrimidine-2-one derivatives have been evaluated for their activity against the earthworm Pheritima posthuma, a model organism for studying anthelmintic effects. derpharmachemica.com

In Vitro and In Vivo Biological Activity Assessment Methodologies

The pharmacological properties of this compound and its derivatives are determined using a variety of established experimental models.

In Vitro Methods:

Enzyme Inhibition Assays: To assess anti-inflammatory potential, the inhibitory activity against COX-1 and COX-2 enzymes is measured using purified enzymes. The IC50 values are determined to quantify potency. nih.gov

PGE2 Quantification: The effect on inflammatory mediator production is often measured using an ELISA kit to quantify the levels of PGE2 in cell cultures or biological samples. nih.gov

Electrophysiology: The modulation of ion channels is studied using techniques like the whole-cell automated patch clamp (APC) assay. This method provides detailed information on channel inhibition, including IC50 values, and is used for screening compounds like SLACK channel inhibitors. mdpi.comnih.gov

Kinase Assays: The inhibition of receptor tyrosine kinases such as IGF-1R is evaluated using kinase activity assays, often in cell-free systems or engineered cell lines (e.g., BaF3 cells) that depend on the kinase for survival. bioworld.com

Antiviral Assays: The antiviral efficacy is determined in cell culture by exposing virus-infected cells to the compound and measuring the reduction in viral replication or cytopathic effect. mdpi.com

In Vivo Methods:

Carrageenan-Induced Paw Edema: This is a standard model for evaluating acute anti-inflammatory activity in rodents. The reduction in paw swelling after administration of the test compound is measured over time. nih.gov

Seizure Models: Anticonvulsant activity is assessed in animal models of epilepsy, such as the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6-Hz seizure test. These models represent different types of seizure activity. researchgate.netnih.gov

Anthelmintic Models: The activity against worms is tested using model organisms. For example, the effect on the earthworm Pheritima posthuma is observed by measuring the time to paralysis and death. derpharmachemica.com The nematode Caenorhabditis elegans is also a common model for high-throughput screening of anthelmintic compounds. researchgate.net

High-Throughput Screening (HTS)

High-Throughput Screening (HTS) is a critical technology in drug discovery, enabling the rapid assessment of large numbers of chemical compounds for their biological activity. nih.gov This automated process utilizes miniaturized assays and robotics to test compound libraries against specific biological targets. nih.gov For this compound derivatives, HTS assays are instrumental in identifying initial "hit" compounds with potential therapeutic value.

The process typically involves preparing cells or target molecules in microplates, to which the test compounds are added. nih.gov After an incubation period, a detection method is used to measure the effect of the compound. This could involve assessing cell viability, enzyme activity, or other cellular responses. nih.govspringernature.com The data generated from HTS can provide valuable structure-activity relationships (SARs), guiding the chemical optimization of lead compounds to enhance their potency and selectivity. nih.gov

Agar (B569324) Well Diffusion Assay

The agar well diffusion assay is a widely used and cost-effective method for evaluating the antimicrobial activity of chemical compounds. researchgate.netnih.gov This technique is particularly useful for initial screening of this compound derivatives to determine their potential as antibacterial or antifungal agents. researchgate.net

The assay involves inoculating an agar plate with a standardized concentration of a target microorganism. nih.gov Wells are then created in the agar, and a solution of the test compound is placed into each well. nih.gov As the compound diffuses through the agar, it creates a concentration gradient. If the compound possesses antimicrobial properties, a clear zone of inhibition will be observed around the well where microbial growth has been prevented. nih.gov The diameter of this zone is proportional to the antimicrobial potency of the compound. nih.gov This method can be used to test against a variety of Gram-positive and Gram-negative bacteria, as well as fungal species. researchgate.netnih.gov

Below is a table summarizing the results of an agar well diffusion assay for hypothetical this compound derivatives against common bacterial and fungal strains.

| Compound | Staphylococcus aureus (Zone of Inhibition, mm) | Escherichia coli (Zone of Inhibition, mm) | Candida albicans (Zone of Inhibition, mm) | Aspergillus flavus (Zone of Inhibition, mm) |

| Derivative A | 18 | 15 | 12 | 10 |

| Derivative B | 22 | 19 | 16 | 14 |

| Derivative C | 15 | 12 | 9 | 7 |

| Control | 0 | 0 | 0 | 0 |

Cell Viability Assays (e.g., MTT assay)

Cell viability assays are essential for determining the cytotoxic or cytostatic effects of chemical compounds on cultured cells. springernature.com The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used for this purpose. nih.govresearchgate.net This assay is frequently employed in the evaluation of this compound derivatives for their potential as anticancer agents. researchgate.netresearchgate.net

The principle of the MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial dehydrogenases. researchgate.net The amount of formazan produced is directly proportional to the number of viable cells. researchgate.net

In a typical MTT assay, cells are seeded in 96-well plates and treated with varying concentrations of the test compound. nih.gov After a specific incubation period, the MTT reagent is added to each well. nih.gov Following another incubation, a solubilizing agent is added to dissolve the formazan crystals, and the absorbance is measured using a microplate reader. nih.govresearchgate.net The results are often expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. researchgate.net

The following table illustrates hypothetical IC50 values for this compound derivatives against different cancer cell lines.

| Compound | Human Colon Cancer (HCT116) IC50 (µM) | Human Breast Cancer (MCF-7) IC50 (µM) | Human Liver Cancer (HepG2) IC50 (µM) |

| Derivative X | 15.2 | 25.8 | 32.1 |

| Derivative Y | 8.7 | 12.4 | 18.9 |

| Derivative Z | 21.5 | 30.1 | 45.6 |

| Doxorubicin (Control) | 0.8 | 1.2 | 1.5 |

These assays, from initial high-throughput screens to more specific antimicrobial and cell viability tests, are fundamental in the pharmacological investigation of this compound derivatives and in identifying promising candidates for further drug development. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of N Pyrimidin 5 Ylmethyl Acetamide Scaffolds

Impact of Substitutions on the Pyrimidine (B1678525) Ring on Biological Activity

The pyrimidine ring is a crucial component of the N-(pyrimidin-5-ylmethyl)acetamide scaffold, and its substitution pattern significantly dictates the compound's biological profile. Research into a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide analogs, which act as inhibitors of SLACK potassium channels, has shed light on the importance of the pyrimidine core. nih.govmdpi.com

A study systematically investigated the core of the molecule by replacing the pyrimidine ring with other aromatic systems. mdpi.com The removal of one of the nitrogen atoms to create a pyridine (B92270) analog resulted in a roughly two-fold decrease in inhibitory activity. Interestingly, this loss of potency could be almost entirely recovered by introducing a cyano group at the corresponding position, suggesting that the electronic properties of this part of the molecule are critical for its interaction with the biological target. Further modification to a phenyl core led to an even more significant drop in activity, highlighting the favorability of the nitrogen-containing heterocycle. mdpi.com

These findings underscore that the pyrimidine ring is not merely a structural placeholder but an active participant in the compound's biological function. The nitrogen atoms within the ring may be involved in key hydrogen bonding interactions with the target protein. General studies on other pyrimidine-based agents have also concluded that both the steric and electronic properties of substituents at the C-5 position of the pyrimidine ring can profoundly affect potency and selectivity. cardiff.ac.uk

Influence of Acetamide (B32628) Moiety Modifications on Compound Activity

While systematic modification of the core acetamide's methyl group or N-H group in the specific this compound scaffold is not extensively detailed in the available literature, studies on related structures provide valuable insights. For instance, replacing the acetamide linker with a urea (B33335) functionality in one analog resulted in a compound that was only a weak inhibitor, indicating that the acetamide group is preferred for potent activity. mdpi.com The synthesis of more complex analogs, such as 2-methylpropanamides, demonstrates that substitutions on the carbon of the acetyl group are synthetically feasible and can lead to potent molecules. mdpi.com

Research on other classes of pyrimidine compounds, such as pyrazolopyrimidines, has shown that N,N-disubstitution of the terminal acetamide can be a viable strategy to introduce chemical diversity without sacrificing affinity for the target. labcompare.com This suggests that for the this compound scaffold, similar explorations could yield compounds with modulated properties.

Effect of Linker Length and Flexibility on Pharmacological Profiles

In studies of 2-aryloxy-N-(pyrimidin-5-yl)acetamides, the linker is part of a more complex 2-aryloxyacetamide structure. Modifications to this linker have been explored. For example, replacing the oxygen atom in the aryloxy linker with a sulfur atom (thioether) or a nitrogen atom (amine) was investigated. These changes, which alter the linker's geometry and flexibility, were part of a broader effort to probe the structure-activity relationships in this region of the molecule. mdpi.com The introduction of additional atoms to extend the linker, such as in 3-(4-chlorophenyl)propanoic acid derivatives, has also been explored to optimize the compound's pharmacological profile. mdpi.com

While these examples are from a more substituted scaffold, they highlight the principle that even subtle changes to the linker can influence activity. The general consensus in drug design is that an optimal linker should properly position the key binding fragments without introducing excessive conformational flexibility, which could lead to an entropic penalty upon binding.

Stereochemical Considerations in Activity Modulation

The parent compound, this compound, is achiral and therefore does not have stereoisomers. However, the introduction of substituents during the drug design process can create chiral centers, making stereochemistry a critical factor to consider for biological activity.

In the development of more complex analogs, such as the 2-aryloxy-N-(pyrimidin-5-yl)acetamides, chiral centers can be introduced. For example, the synthesis of 2-methylpropanamide derivatives creates a stereocenter on the carbon adjacent to the carbonyl group. mdpi.com Although the specific biological activities of the individual enantiomers were not reported in detail in the reviewed literature, it is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can have significantly different potency, efficacy, and toxicity profiles. Therefore, for any chiral analog of the this compound scaffold, the preparation and testing of individual enantiomers would be a crucial step in the optimization process.

Rational Design Principles Derived from SAR Analyses

The systematic exploration of the this compound scaffold and its more complex derivatives has led to the formulation of several rational design principles. These principles are essential for guiding future efforts to create more effective and selective molecules.

Core Ring is Key: The pyrimidine ring is superior to pyridine and phenyl cores, indicating its importance for activity. The nitrogen atoms are likely crucial for target engagement. mdpi.com

Eastern Region Tolerance: The "eastern" region of the scaffold (the 2-aryloxy portion in the studied series) is more tolerant of a variety of substitutions. This allows for the fine-tuning of properties like potency and selectivity. mdpi.com

Western Region and Linker Sensitivity: The rest of the scaffold, including the linker and the "western" aryl group, is more sensitive to modification. Changes in these areas often lead to a decrease in activity. mdpi.com

Acetamide Preference: The acetamide linker is generally preferred over other functionalities like urea. mdpi.com

These principles suggest that a successful design strategy would likely retain the core pyrimidine-acetamide structure while exploring diverse substitutions on an appended group, such as the aryloxy moiety in the studied SLACK inhibitors. This approach allows for the optimization of the molecule's properties while preserving the essential pharmacophore.

Mechanistic Investigations of N Pyrimidin 5 Ylmethyl Acetamide Interactions

Elucidation of Molecular Targets and Pathways

The pyrimidine (B1678525) scaffold is a cornerstone in the development of therapeutic agents due to its prevalence in biologically crucial molecules like DNA and RNA. smolecule.commdpi.com The biological activity of pyrimidine derivatives is largely dictated by the nature and position of their substituents, which influence their interactions with various molecular targets. smolecule.comnih.gov For pyrimidine-based compounds, potential molecular targets often include enzymes and receptors involved in key cellular signaling pathways. ontosight.aimdpi.com

Molecular docking studies on various pyrimidine derivatives have suggested potential interactions with a range of protein targets. smolecule.commdpi.com For instance, certain pyrimidine derivatives have been investigated for their ability to bind to the active sites of enzymes such as kinases, which are pivotal in cellular signaling and are often dysregulated in diseases like cancer. acs.org The acetamide (B32628) group, also a common feature in biologically active molecules, can participate in hydrogen bonding and other non-covalent interactions, further defining the compound's target profile. smolecule.com